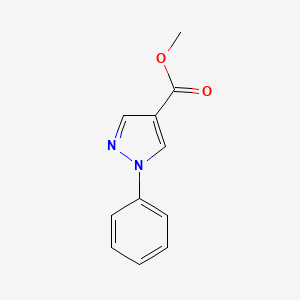

methyl 1-phenyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

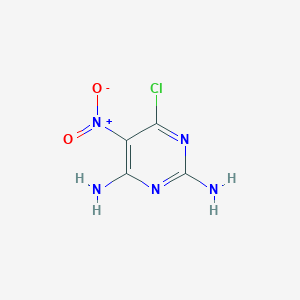

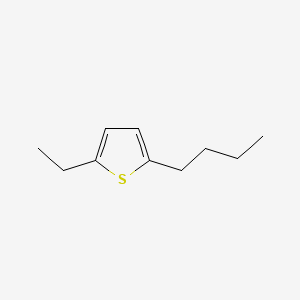

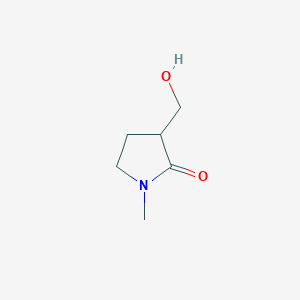

“Methyl 1-phenyl-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This process yields the starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which upon basic hydrolysis, yields the corresponding acid .Molecular Structure Analysis

The molecular structure of “methyl 1-phenyl-1H-pyrazole-4-carboxylate” was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Pyrazoles, including methyl 1-phenyl-1H-pyrazole-4-carboxylate, are used as core elements in the synthesis of various chemical compounds . They are versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . The synthesis of pyrazole derivatives involves diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Biological Activities

Pyrazoles are known to exhibit a wide spectrum of biological properties . They have been recognized for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Medicinal Applications

The existence of pyrazole derivatives as pharmacophore in distinct therapeutic divisions has been well-documented . For instance, celecoxib, an effective anti-inflammatory drug, and rimonabant, an anti-obesity drug, are both pyrazole derivatives .

Antidepressant Agents

Pyrazoles are also known to exhibit antidepressant properties . Fezolamide, a known antidepressant agent, is a pyrazole derivative .

Inhibitors of Protein Glycation

Pyrazoles, including methyl 1-phenyl-1H-pyrazole-4-carboxylate, have been identified as inhibitors of protein glycation . This property makes them potentially useful in the treatment of diseases like diabetes and Alzheimer’s .

Agricultural Applications

In addition to their medicinal applications, pyrazoles also find use in the field of agriculture . They are used in the synthesis of various agrochemicals due to their biological activity .

Preparation of Drug Molecules

Methyl 1-phenyl-1H-pyrazole-4-carboxylate and its derivatives are used as important intermediates in the preparation of drug molecules . The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties .

Laboratory Synthesis of Natural Products

Pyrazole derivatives are also used in the laboratory synthesis of natural products . This is due to their versatile chemical structure and wide range of reactivity .

Mecanismo De Acción

Target of Action

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . . Pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, some pyrazole-4-carboxamides have shown potential as fungicides, targeting plant pathogenic fungi .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets and cause significant changes . For example, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .

Biochemical Pathways

For instance, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .

Result of Action

For instance, some pyrazole-4-carboxamides have shown potential as fungicides, exhibiting significant inhibition against certain types of fungi .

Propiedades

IUPAC Name |

methyl 1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBAYDFXUVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

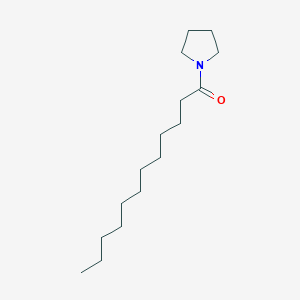

COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356632 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

7188-96-7 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic routes for obtaining methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A1: Methyl 1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a one-pot condensation reaction. One method involves reacting ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine. [] Another approach involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with methanol under acidic conditions. []

Q2: What is the structural characterization of methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A2: While specific data for the methyl ester is limited in the provided research, we can extrapolate from the closely related ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound has the molecular formula C13H14N2O2. [] Spectroscopic characterization methods like Fourier Transform Infrared (FTIR), UV-Vis, and 1H NMR have been used to confirm its structure. []

Q3: Have there been any computational studies on methyl 1-phenyl-1H-pyrazole-4-carboxylate or its derivatives?

A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ethyl ester analog of methyl 1-phenyl-1H-pyrazole-4-carboxylate. These calculations provided insights into the gas-phase molecular geometry, electronic structure, frontier molecular orbitals, and theoretical UV-Vis and IR spectra. []

Q4: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds related to methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A4: While specific SAR studies on methyl 1-phenyl-1H-pyrazole-4-carboxylate are not described in the provided research, several studies utilize its derivatives to generate novel compounds. For example, researchers synthesized a series of pyrazolopyrimidinone derivatives by modifying pyrazolo amides derived from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [] This suggests an interest in understanding how structural changes within this scaffold influence biological activity.

Q5: What are the known applications of methyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives in medicinal chemistry?

A5: Derivatives of methyl 1-phenyl-1H-pyrazole-4-carboxylate have been explored for their potential in medicinal chemistry. For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a common precursor, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Another study investigated pyrazole derivatives, structurally related to methyl 1-phenyl-1H-pyrazole-4-carboxylate, for their ability to inhibit NF-ĸB, a potential therapeutic target for abdominal aortic aneurysms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)